![molecular formula C24H21FN2O2S B2960577 3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866016-10-6](/img/no-structure.png)

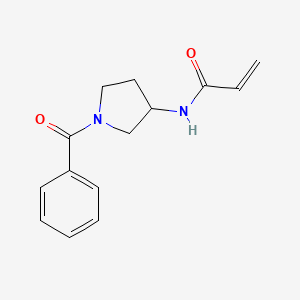

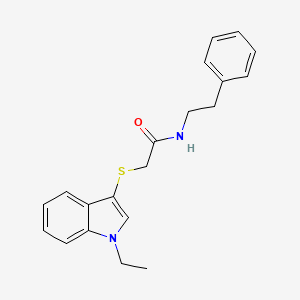

3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It includes a thieno[2,3-d]pyrimidine ring, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-d]pyrimidine ring system is a fused ring system that includes a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential pharmaceutical applications. For example, a study described the synthesis of substituted thienopyrimidines, which involved several steps starting from ethyl 2-aminothiophene-3carboxylate, followed by the preparation of key intermediates, and eventually leading to the synthesis of various substituted thienopyrimidines (R. More et al., 2013). Another approach involved the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds showing herbicidal activities (Yang Huazheng, 2013).

Biological Activities and Applications

The diverse biological activities of thieno[2,3-d]pyrimidine derivatives make them potential candidates for treating various diseases. For instance, certain derivatives have been identified as potent GnRH receptor antagonists, offering potential treatments for reproductive diseases (Zhiqian Guo et al., 2003). Moreover, these compounds have shown promise in areas such as anti-inflammatory and antinociceptive activities, with specific derivatives demonstrating significant effects in preclinical models (O. Alam et al., 2010).

Wirkmechanismus

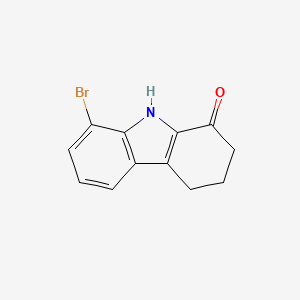

Another series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, bearing various electron withdrawing groups at C-2 position of their scaffolds, were obtained using a convenient approach based on the Fiesselmann thiophene synthesis . These compounds are of interest for further elaboration of organic semiconductor materials .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione' involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione core followed by the introduction of the 4-ethylphenyl and 2-fluorobenzyl substituents. The synthesis will involve multiple steps including cyclization, alkylation, and condensation reactions.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "Ethyl acetoacetate", "4-Ethylphenylboronic acid", "2-Fluorobenzyl chloride", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Dimethylformamide", "Methanol", "Ethanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Cyclization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of sodium hydroxide to form 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "2. Alkylation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 4-ethylphenylboronic acid in the presence of palladium catalyst and triethylamine to introduce the 4-ethylphenyl substituent.", "3. Condensation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 2-fluorobenzyl chloride in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to introduce the 2-fluorobenzyl substituent.", "4. Purification of the final product by recrystallization from methanol/ethanol mixture or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and acetic acid as the mobile phase." ] } | |

CAS-Nummer |

866016-10-6 |

Molekularformel |

C24H21FN2O2S |

Molekulargewicht |

420.5 |

IUPAC-Name |

11-(4-ethylphenyl)-9-[(2-fluorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |

InChI |

InChI=1S/C24H21FN2O2S/c1-2-15-10-12-17(13-11-15)27-22(28)21-18-7-5-9-20(18)30-23(21)26(24(27)29)14-16-6-3-4-8-19(16)25/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3 |

InChI-Schlüssel |

WECBAYSSTZUKLO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4F)SC5=C3CCC5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2960495.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2960506.png)

![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)

![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)

![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)

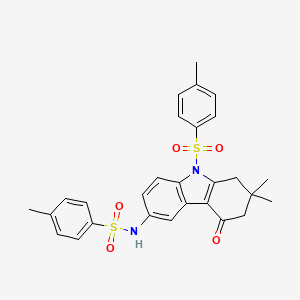

![2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2960516.png)